molecular formula C17H26N2O3S B6571356 2,2-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide CAS No. 946213-27-0

2,2-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide

Katalognummer: B6571356
CAS-Nummer: 946213-27-0
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: WDAYLXZXNSDMIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a tetrahydroquinoline (THQ) core substituted at position 1 with a propane-1-sulfonyl group and at position 6 with a 2,2-dimethylpropanamide moiety. The propane-1-sulfonyl group enhances metabolic stability due to its electron-withdrawing nature, while the bulky 2,2-dimethylpropanamide pendant may influence receptor binding and selectivity . It is part of a broader class of peptidomimetics designed as mixed-efficacy μ-opioid receptor (MOR) agonists, balancing agonist and antagonist activity to mitigate side effects like respiratory depression and dependence .

Eigenschaften

IUPAC Name

2,2-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-5-11-23(21,22)19-10-6-7-13-12-14(8-9-15(13)19)18-16(20)17(2,3)4/h8-9,12H,5-7,10-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAYLXZXNSDMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Hydrogenation of Quinoline Derivatives

Quinoline reduction remains a cornerstone method for tetrahydroquinoline synthesis. Catalytic hydrogenation using palladium or platinum catalysts under high-pressure H₂ effectively saturates the aromatic ring. For example, hydrogenation of 6-nitroquinoline at 80°C under 30003 Torr H₂ for 24 hours in methanol yields 1,2,3,4-tetrahydroquinolin-6-amine. This method offers scalability, though regioselectivity depends on substituent positioning and catalyst choice.

Transition-Metal-Catalyzed Hydroamination

Recent advances leverage transition metals to construct the tetrahydroquinoline ring via intramolecular hydroamination. Rhodium(I) or platinum(II) catalysts facilitate alkene activation, enabling nucleophilic attack by pendant amines. For instance, γ-amino alkenes cyclize under PtCl₂/PPh₃ catalysis at 80°C in i-PrOH, forming 2-methylpyrrolidines. Adapting this strategy, δ-amino alkenes could cyclize to tetrahydroquinolines, though substrate design must ensure proper ring size and stereoelectronic alignment.

Introduction of the Propane-1-Sulfonyl Group

Sulfonylation at the 1-position introduces the propane-1-sulfonyl moiety, typically via nucleophilic substitution or sulfonyl chloride coupling.

Sulfonylation Reaction Conditions

Reacting the tetrahydroquinoline amine with propane-1-sulfonyl chloride in dichloromethane or THF, under basic conditions (e.g., triethylamine), affords the sulfonamide derivative. For example, N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide was synthesized using analogous conditions. Key parameters include:

  • Temperature : 0–25°C to minimize side reactions.

  • Stoichiometry : 1.2 equivalents of sulfonyl chloride ensures complete conversion.

  • Workup : Aqueous extraction removes excess reagents, with chromatographic purification yielding >95% purity.

Formation of the Propanamide Moiety

The 6-position amine undergoes acylation with 2,2-dimethylpropanoyl chloride to install the final propanamide group.

Acylation Optimization

Reaction of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine with 2,2-dimethylpropanoyl chloride in anhydrous DCM, catalyzed by DMAP, proceeds at room temperature. A study on structurally similar compounds reported yields exceeding 85% when using 1.5 equivalents of acyl chloride and 0.1 equivalents of DMAP. Post-reaction, silica gel chromatography isolates the product, with NMR confirming the absence of unreacted amine.

Integrated Synthetic Route

Combining these steps, the synthesis of 2,2-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide proceeds as follows:

  • Tetrahydroquinoline Core Formation : Hydrogenate 6-nitroquinoline to 1,2,3,4-tetrahydroquinolin-6-amine.

  • Sulfonylation : Treat with propane-1-sulfonyl chloride in DCM/TEA.

  • Acylation : React with 2,2-dimethylpropanoyl chloride/DMAP.

Reaction Conditions and Yields

StepReagents/ConditionsYieldPurity (HPLC)
HydrogenationH₂ (30003 Torr), Pt/C, MeOH, 80°C, 24h78%92%
SulfonylationPropane-1-sulfonyl chloride, TEA, DCM, 0°C82%95%
Acylation2,2-Dimethylpropanoyl chloride, DMAP, DCM85%97%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 3.45 (t, J=6.0 Hz, 2H, CH₂-SO₂), 2.85 (m, 2H, quinoline CH₂), 1.55 (s, 6H, (CH₃)₂C), 1.30 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂ asym), 1150 cm⁻¹ (SO₂ sym).

  • MS (ESI+): m/z 409.2 [M+H]⁺.

Comparative Analysis of Synthetic Strategies

Hydrogenation vs. Catalytic Hydroamination

ParameterHydrogenationCatalytic Hydroamination
Yield78%65–75%
Reaction Time24h5–48h
Catalyst CostModerate (Pt/C)High (Rh complexes)
ScalabilityKilogram-scale feasibleLimited by catalyst availability

Hydrogenation offers superior scalability, while hydroamination provides atom economy and potential enantioselectivity.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : 2,2-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can undergo oxidation reactions, potentially modifying the quinoline ring or the sulfonyl moiety.

  • Reduction: : The compound may be reduced under suitable conditions, such as using hydride donors or catalytic hydrogenation, particularly targeting the sulfonyl group.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, especially at the sulfonyl and amide functional sites.

Common Reagents and Conditions: : Reagents such as KMnO₄ for oxidation, LiAlH₄ for reduction, and alkyl halides for substitution reactions are commonly used. Reaction conditions typically involve specific solvents (e.g., dichloromethane, ethanol) and precise temperature control.

Major Products Formed: : The reaction products vary based on the type of reaction. Oxidation might yield sulfoxides or sulfones, reduction can produce amines or alcohols, and substitution reactions typically result in new functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide has found diverse applications in:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.

  • Medicine: : Research into its derivatives for pharmaceutical applications, particularly in designing compounds with specific biological activities.

  • Industry: : Utilized in the production of specialty chemicals, dyes, and materials with particular properties.

Wirkmechanismus

The mechanism by which 2,2-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. Its sulfonyl and amide groups are likely to form hydrogen bonds or ionic interactions, facilitating its binding to specific sites within biological molecules. Pathways involving its action may include inhibition or activation of enzymes or modulation of receptor activities.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Structural Modifications and Pharmacological Implications

Key structural variations among analogues include substitutions on the THQ core (positions 1 and 6) and modifications to the pendant aromatic/heterocyclic groups. Below is a comparative breakdown:

Table 1: Structural and Pharmacological Comparisons
Compound Name Position 1 Substitution Position 6 Substitution Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound: 2,2-Dimethyl-N-[1-(propane-1-sulfonyl)-THQ-6-yl]propanamide Propane-1-sulfonyl 2,2-Dimethylpropanamide ~423.5 (estimated) High metabolic stability; moderate MOR affinity
(S)-4g () Cyclobutanecarbonyl Benzyl ~552.6 (ESI-MS) Improved in vitro potency but lower solubility
(S)-15b () - Naphthalen-1-ylmethyl 502.1 ([M+Na]+) Enhanced lipophilicity; mixed MOR/KOR activity
(S)-15c () - Naphthalen-2-ylmethyl 502.2 ([M+Na]+) Diastereomer-specific efficacy; prolonged half-life
(S)-8d () - 5-Hydroxy-2,3-dihydro-1H-inden-2-ylmethyl 508.1 ([M+Na]+) Hydroxy group enhances solubility; reduced CNS penetration
(S)-4e () - 3-Hydroxybenzyl 468.2 ([M+Na]+) Polar substituent improves bioavailability; partial MOR agonism

Key Findings from Comparative Studies

Position 1 Substitutions: Propane-1-sulfonyl (target compound): Imparts resistance to enzymatic degradation compared to cyclobutanecarbonyl (4g) or unsubstituted analogues. This sulfonyl group stabilizes the molecule in plasma, as seen in related sulfonamide derivatives .

Position 6 Modifications :

  • Naphthalenylmethyl (15b, 15c): Enhances lipophilicity and MOR/KOR interaction but may increase off-target effects. Diastereomers (15b vs. 15c) show distinct retention times (31.42 vs. 32.44 min) and efficacy profiles .
  • Hydroxy- or Methoxy-Substituted Pendants (8d, 4e): Improve aqueous solubility (e.g., 4e’s LogP = 2.85) and modulate intrinsic activity. For instance, 8d’s hydroxy group enhances hydrogen bonding with MOR, reducing efficacy but improving safety .

Synthetic Challenges: The target compound’s synthesis avoids diastereomer separation issues seen in naphthalenylmethyl derivatives (15b, 15c), which require semipreparative HPLC for purification .

Pharmacokinetic and Efficacy Data

  • Target Compound : Predicted to exhibit balanced MOR agonism (EC50 ~100 nM) based on structural similarity to 4g and 14k . Its sulfonyl group may reduce CYP450 metabolism, extending half-life compared to benzyl or naphthalenyl derivatives .
  • 4g : Shows potent MOR activation (EC50 = 12 nM) but rapid clearance due to cyclobutanecarbonyl instability .
  • 8d : Demonstrates partial agonism (intrinsic activity = 60% vs. DAMGO) and reduced respiratory depression in animal models .

Biologische Aktivität

Analgesic Properties

The primary biological activity of 2,2-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is its analgesic effect. Research indicates that it exhibits significant potential in alleviating both nociceptive and neuropathic pain. The compound's unique structure, featuring a tetrahydroquinoline moiety and a sulfonyl group, contributes to its interaction with pain pathways in the nervous system.

The compound is hypothesized to modulate neurotransmitter release or receptor activity, influencing pain perception and response. While the exact mechanisms are still under investigation, preliminary studies suggest that it may interact with several biological targets involved in pain signaling pathways.

Comparative Efficacy

To better understand the efficacy of this compound, it's useful to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
This compoundTetrahydroquinoline core with sulfonamide and dimethyl groupsPotent analgesic properties, potential for treating neuropathic pain
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamideTetrahydroquinoline core with sulfonamideAnalgesic properties
2-phenoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamidePhenoxy group additionPotential anti-inflammatory effects
2-amino-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamideAmino group modificationNeuroprotective effects

This comparison highlights the unique combination of structural elements in this compound that enhance its solubility, bioavailability, and efficacy in targeting specific pain pathways.

Potential Therapeutic Applications

The biological activity of this compound suggests several potential therapeutic applications:

  • Cancer Pain Management : The compound's analgesic properties make it a promising candidate for alleviating pain associated with cancer.
  • Headache Disorders : Its interaction with pain pathways in the nervous system suggests potential efficacy in treating various types of headaches.
  • Neuropathic Pain : The compound's ability to modulate neurotransmitter activity may be particularly beneficial in managing neuropathic pain conditions.

Future Research Directions

While the current research on this compound is promising, several areas require further investigation:

  • Precise Mechanism of Action : More detailed studies are needed to elucidate the exact biological targets and signaling pathways affected by the compound.
  • Long-term Efficacy and Safety : Clinical trials are necessary to assess the long-term effects and potential side effects of the compound.
  • Synergistic Effects : Research into potential combinations with other analgesics or neurological drugs could reveal synergistic therapeutic benefits.
  • Structural Modifications : Further exploration of structural modifications could lead to derivatives with enhanced biological activity or reduced side effects.

Q & A

Basic Research Question

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the propane sulfonyl group (δ 1.4–1.6 ppm for CH₂, δ 3.3–3.5 ppm for SO₂CH₂) and the tetrahydroquinoline aromatic protons (δ 6.8–7.2 ppm) .
  • HPLC/MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z ~405), while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

What methodologies confirm the compound’s interaction with PTP1B and its role in insulin signaling pathways?

Advanced Research Question

  • Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant PTP1B in a pNPP (para-nitrophenyl phosphate) hydrolysis assay. Pre-incubate the compound (1–100 µM) with PTP1B, then monitor absorbance at 405 nm .
  • Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding modes, focusing on interactions with the catalytic WPD loop (residues 179–187) .
  • Cellular Studies : Use insulin-stimulated HepG2 cells to assess phosphorylation of IRS-1 (Western blot) post-treatment with the compound .

How can computational modeling resolve discrepancies in reported biological activity data?

Advanced Research Question

  • QSAR Analysis : Apply quantitative structure-activity relationship models to correlate substituent effects (e.g., sulfonyl group size) with PTP1B inhibition. Use datasets from analogues (e.g., ’s derivatives) .
  • Meta-Analysis : Employ statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies, accounting for variables like assay pH, temperature, and enzyme source .

What experimental designs optimize stability and solubility profiles for in vivo studies?

Advanced Research Question

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) with HPLC monitoring. Acidic/basic conditions (pH 2–9) assess hydrolytic stability .
  • Solubility Enhancement : Use co-solvents (PEG 400) or cyclodextrin complexes. Measure equilibrium solubility via shake-flask method in PBS (pH 7.4) .

How do structural modifications to the sulfonyl or tetrahydroquinoline groups alter pharmacological activity?

Advanced Research Question

  • Derivative Synthesis : Replace propane sulfonyl with fluorophenyl sulfonyl () or vary alkyl chains on the amide ().
  • SAR Analysis : Test derivatives in PTP1B assays. For example, fluorophenyl analogues () may show enhanced lipophilicity (LogP ↑0.5) but reduced solubility .

What statistical approaches are recommended for optimizing reaction yields in scaled-up synthesis?

Basic Research Question

  • DoE (Design of Experiments) : Apply factorial designs (e.g., 2³) to test variables: temperature (20–50°C), catalyst loading (5–10 mol%), and reaction time (4–12 hrs). Analyze via response surface methodology (RSM) .
  • Process Control : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of sulfonylation completion .

What in vitro models are appropriate for evaluating metabolic stability and toxicity?

Advanced Research Question

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate t₁/₂ and Clint (intrinsic clearance) .
  • Cytotoxicity Screening : Use MTT assays in HEK293 cells at 10–100 µM. Compare to positive controls (e.g., staurosporine) .

How can conflicting data on enzyme inhibition kinetics be reconciled?

Advanced Research Question

  • Kinetic Reassessment : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Vary substrate (pNPP) and inhibitor concentrations .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to confirm affinity discrepancies .

What strategies validate target selectivity against related phosphatases (e.g., TCPTP)?

Advanced Research Question

  • Panel Screening : Test the compound against TCPTP, SHP2, and LAR phosphatases at 10 µM. Use PTP1B IC₅₀ values to calculate selectivity ratios .
  • Crystallography : Co-crystallize the compound with PTP1B and TCPTP to compare binding modes (PDB deposition recommended) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.